molecular formula C18H19ClN4OS B3944110 [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

Cat. No.: B3944110
M. Wt: 374.9 g/mol
InChI Key: FCKFTELESOWHRM-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxyphenyl and phenyl groups, and a carbamimidothioate moiety, making it a unique structure for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methoxyphenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the carbamimidothioate moiety, which can be achieved through the reaction of the pyrazole derivative with thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows for the design of drugs targeting specific molecular pathways, potentially leading to the development of new treatments for diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate
  • [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrobromide
  • [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydroiodide

Uniqueness

Compared to similar compounds, [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride exhibits unique properties due to the presence of the hydrochloride moiety. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS.ClH/c1-23-16-9-7-13(8-10-16)17-14(12-24-18(19)20)11-22(21-17)15-5-3-2-4-6-15;/h2-11H,12H2,1H3,(H3,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKFTELESOWHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CSC(=N)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

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